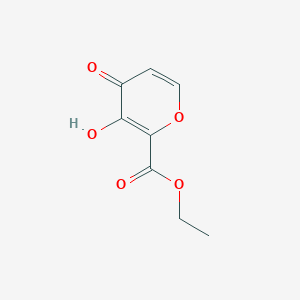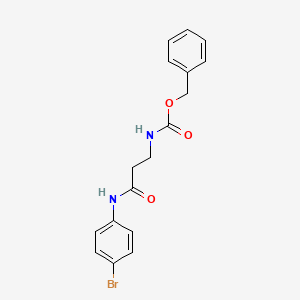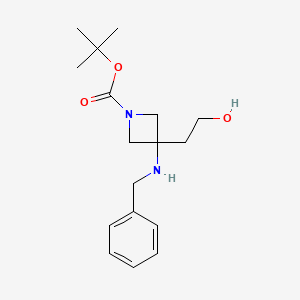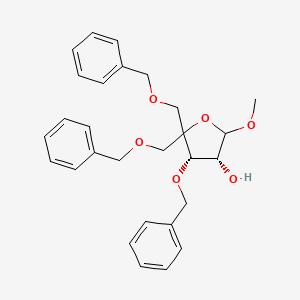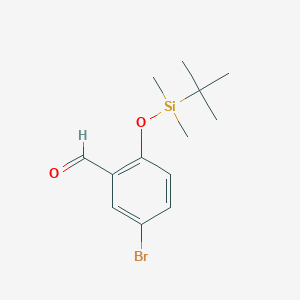
5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde: is an organic compound that features a bromine atom, a tert-butyldimethylsilyl group, and an aldehyde functional group attached to a benzene ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde typically involves the protection of the hydroxyl group on a brominated benzaldehyde derivative using tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar protection strategies used in laboratory synthesis. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the bromine atom.
Major Products:
Oxidation: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzoic acid.
Reduction: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde would depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.
Comparison with Similar Compounds
5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine: This compound features a pyrimidine ring instead of a benzene ring but has similar functional groups.
5-Bromo-2-((tert-butyldimethylsilyl)oxy)thiazole: This compound contains a thiazole ring and shares the tert-butyldimethylsilyl and bromine functional groups.
Uniqueness: The uniqueness of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde lies in its combination of functional groups attached to a benzene ring, which provides distinct reactivity patterns compared to its pyrimidine and thiazole analogs. The presence of the aldehyde group also offers additional synthetic versatility.
Properties
IUPAC Name |
5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIPLUQJGFXFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
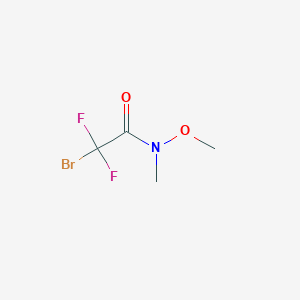
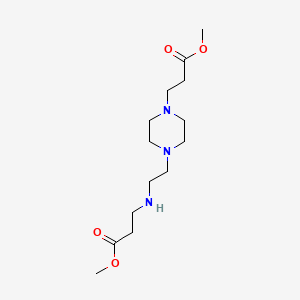
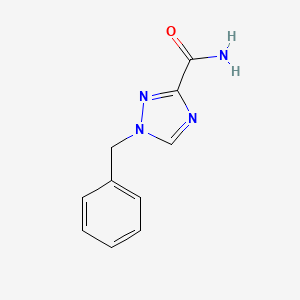
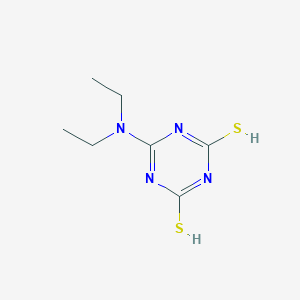

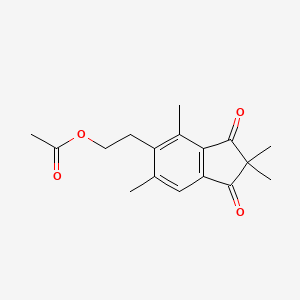
![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-](/img/structure/B8264110.png)
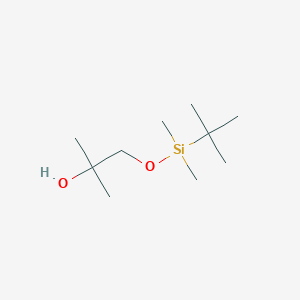
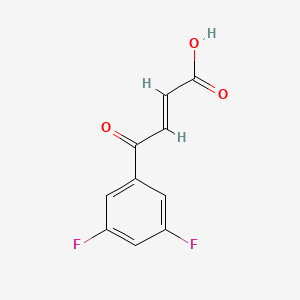
![ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B8264128.png)
